molecular formula C11H8O B11940177 7H-Benzocyclohepten-7-one CAS No. 4443-91-8

7H-Benzocyclohepten-7-one

Cat. No.: B11940177
CAS No.: 4443-91-8
M. Wt: 156.18 g/mol
InChI Key: VJPAMLCBTIWAHI-UHFFFAOYSA-N
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Description

7H-Benzocyclohepten-7-one is an organic compound with the molecular formula C11H8O It is a member of the benzocycloheptene family, characterized by a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzocyclohepten-7-one can be achieved through several methods. One common approach involves the cycloaddition reaction of 4,5-dehydrotropone with furans, followed by acid-catalyzed rearrangement to form 1-hydroxy-7H-benzocyclohepten-7-ones . Another method includes the synthesis from 8,9-dihydro-5H-benzo7annulen-7(6H)-one .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7H-Benzocyclohepten-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the seven-membered ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzocyclohepten derivatives.

Scientific Research Applications

7H-Benzocyclohepten-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7H-Benzocyclohepten-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

4443-91-8

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

benzo[7]annulen-7-one

InChI

InChI=1S/C11H8O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-8H

InChI Key

VJPAMLCBTIWAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=O)C=CC2=C1

Origin of Product

United States

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